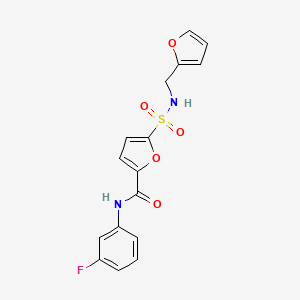

N-(3-fluorophenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-5-(furan-2-ylmethylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O5S/c17-11-3-1-4-12(9-11)19-16(20)14-6-7-15(24-14)25(21,22)18-10-13-5-2-8-23-13/h1-9,18H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUAKJJILZSRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a furan moiety, which is known for its biological significance, particularly in drug design and development.

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has been suggested that the compound can induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involved in oxidative stress and DNA damage response.

- Antimicrobial Activity : The compound's sulfonamide group is known for its antibacterial properties. Research has shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis. The specific activity against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentration (MIC) values indicating significant potency.

- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may offer neuroprotective benefits, potentially through the modulation of inflammatory pathways and oxidative stress reduction. This aspect warrants further investigation to establish a direct link to this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Potential reduction in oxidative stress |

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, supporting its potential as an antitumor agent. The study highlighted the compound's ability to induce DNA damage, leading to increased apoptosis rates.

- Antibacterial Efficacy : In a controlled laboratory setting, the compound was tested against various bacterial strains. Results showed that it exhibited strong antibacterial activity with MIC values comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

- Neuroprotection : In animal models, compounds structurally related to this compound were shown to reduce markers of neuroinflammation and oxidative stress, suggesting a protective role against neurodegenerative diseases.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to N-(3-fluorophenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide exhibit notable anticancer properties. For instance, derivatives containing furan moieties have demonstrated potent antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

Key Findings:

- Compounds similar to the target compound have shown IC50 values ranging from 5.10 µM to 22.08 µM against MCF-7 and HepG2 cell lines, indicating substantial anticancer potential .

- Specific derivatives have been reported to induce apoptosis in cancer cells without harming normal cells, highlighting their selective cytotoxicity .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory applications. Sulfonamide derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

Research Insights:

- Studies have indicated that compounds with similar sulfamoyl groups can effectively inhibit COX-II activity, a target for anti-inflammatory drugs .

- The presence of furan rings in these compounds may enhance their bioactivity through improved binding affinity to target enzymes.

Drug Development

The unique chemical structure of this compound positions it as a promising candidate for drug development. Its dual functionality as an anticancer and anti-inflammatory agent can be leveraged in therapeutic formulations.

Case Studies:

- Combination Therapies : The compound could be explored in combination with existing chemotherapeutics to enhance efficacy and reduce side effects. For example, studies have shown that combining furan-based compounds with standard treatments improves overall treatment outcomes in cancer therapy .

- Targeted Drug Delivery : Research into targeted delivery systems utilizing nanoparticles has shown promise in enhancing the bioavailability of similar compounds. This approach could be applied to this compound to increase its therapeutic index .

Data Summary

| Application Area | Activity Type | IC50 Values | Cell Lines/Targets |

|---|---|---|---|

| Anticancer | Proliferation Inhibition | 5.10 - 22.08 µM | MCF-7, HepG2 |

| Anti-inflammatory | COX-II Inhibition | 0.011 µM | COX-II Protein |

Comparison with Similar Compounds

The compound can be compared to structurally related molecules in terms of substituents, biological activity, and physicochemical properties. Below is a detailed analysis:

Structural Analogues with Sulfamoyl/Carboxamide Linkages

Key Observations :

- Substituent Impact: The 3-fluorophenyl group is shared with compounds 51 and 67, which exhibit antifungal/antimicrobial activity.

- Sulfamoyl vs. Carboxamide Linkers : The sulfamoyl group in the target compound and LMM11 may facilitate hydrogen bonding with enzymes, whereas carboxamide-linked analogs (e.g., 67 ) rely on nitro/thiazole groups for activity .

Functional Group Variations

- Nitro Group Derivatives : Compounds like 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide () and 67 () highlight the role of nitro groups in enhancing antimicrobial potency. The absence of a nitro group in the target compound may reduce reactivity but improve solubility .

- Chlorophenyl Analogues : 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide () shares a chlorophenyl group instead of fluorophenyl. Chlorine’s larger size and lower electronegativity may alter pharmacokinetics compared to fluorine .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~409 g/mol) is comparable to LMM11 (~438 g/mol) and 51 (~621 g/mol), aligning with Lipinski’s rule for drug-likeness .

Q & A

Q. What are the optimized synthetic routes for N-(3-fluorophenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the furan-2-carboxamide core via condensation of furan-2-carboxylic acid derivatives with appropriate amines.

- Step 2 : Introduction of the sulfamoyl group using sulfonation reagents (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C to avoid side reactions).

- Step 3 : Functionalization of the fluorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Optimization : Yield and purity are maximized by adjusting solvent polarity (e.g., DMF for solubility), reaction time (12–24 hours for complete conversion), and purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; furan protons at δ 6.3–6.7 ppm). F NMR confirms fluorine substitution .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 421.08) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretch at 1150–1250 cm; carboxamide C=O at 1650–1700 cm) .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Low aqueous solubility may require co-solvents (e.g., PEG-400) or surfactants .

- Stability : Assess via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours. Degradation products (e.g., hydrolysis of sulfamoyl group) indicate need for formulation adjustments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and sulfamoyl substitutions on biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 3- vs. 4-fluorophenyl; sulfamoyl vs. sulfonyl groups) .

- Biological Assays : Test analogs against target systems (e.g., enzyme inhibition, cytotoxicity). For example, fluorophenyl enhances target binding via hydrophobic interactions, while sulfamoyl improves solubility and metabolic stability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide SAR rationalization .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic (PK) Studies : Measure bioavailability, half-life, and tissue distribution. Poor in vivo efficacy may stem from rapid clearance (CYP450 metabolism) or plasma protein binding .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, hydroxylation of the furan ring may reduce activity .

- Formulation Optimization : Improve bioavailability via nanoemulsions or liposomal encapsulation to enhance in vivo exposure .

Q. How can the mechanism of action be elucidated for this compound in cancer or antimicrobial models?

- Methodological Answer :

- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .

- Pathway Analysis : Perform RNA-seq or proteomics on treated vs. untreated cells. Upregulation of apoptosis markers (e.g., caspase-3) or downregulation of oncogenic kinases (e.g., EGFR) indicates mechanistic pathways .

- Resistance Studies : Generate resistant cell lines via chronic exposure and identify mutations (e.g., ABC transporter overexpression) via whole-genome sequencing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity). Variability may arise from cell line heterogeneity (e.g., HeLa vs. MCF-7) or incubation times .

- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve accuracy. Nonlinear regression (e.g., GraphPad Prism) calculates robust IC values .

Comparative Analysis

Q. How does halogen substitution (e.g., fluorine vs. chlorine) on the phenyl ring influence bioactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases electronegativity, enhancing binding to electron-rich targets (e.g., kinase ATP pockets). Chlorine improves lipophilicity but may reduce solubility .

- Case Study : Analog 5-(3-fluorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (67) showed higher antimicrobial activity than chlorinated analogs, likely due to improved target penetration .

Experimental Design

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) implanted with human cancer cells. Monitor tumor volume and metastasis .

- Infection Models : Test antimicrobial efficacy in neutropenic mice infected with multidrug-resistant pathogens (e.g., MRSA) .

- Toxicology : Assess acute toxicity (LD) and organ-specific effects (e.g., liver enzymes ALT/AST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.